4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that features a trimethoxyphenyl group and a triazino-benzimidazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-13-9-8-10(14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFPKZILQHSRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the trimethoxyphenyl derivative, followed by the formation of the triazino-benzimidazole core through cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the trimethoxyphenyl ring can be replaced with other substituents.
Cyclization: The formation of the triazino-benzimidazole core itself is a cyclization reaction, often facilitated by acidic or basic catalysts
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazine and benzimidazole moieties exhibit significant anticancer activities. For instance, derivatives of benzimidazole have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain benzimidazole derivatives demonstrated IC50 values as low as 0.0390 µM against breast adenocarcinoma cells, indicating potent anticancer activity . The incorporation of the triazine ring in our compound may enhance these properties further.
Antimicrobial Activity
The antimicrobial potential of triazine and benzimidazole derivatives has been well-documented. Compounds with similar structures have exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the trimethoxyphenyl group in our compound could contribute to enhanced solubility and bioactivity, potentially making it effective against resistant microbial strains.
Anti-inflammatory Effects
Compounds with benzimidazole structures have also been investigated for their anti-inflammatory properties. They have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines . This suggests that 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine may also possess similar anti-inflammatory capabilities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The trimethoxyphenyl group is known to enhance biological activity by improving the lipophilicity and electronic properties of the molecule. Studies on related compounds have shown that modifications in substituents can significantly alter their pharmacokinetic profiles and biological activities . Thus, further research on the SAR of our compound is warranted to identify optimal configurations for enhanced efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Biological Evaluation : A study synthesized various triazine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated a strong correlation between structural modifications and biological potency .
- Molecular Modeling Studies : Computational studies have demonstrated that certain structural features contribute to increased binding affinity to biological targets such as enzymes involved in cancer progression . This modeling can guide future modifications to our compound.
- Experimental Evaluations : In vitro studies assessing the antimicrobial efficacy of structurally similar compounds revealed significant activity against resistant strains of bacteria . These findings support the hypothesis that our compound may exhibit comparable antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It has been found to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in cells. This inhibition can lead to the suppression of cell growth, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar compounds include other triazino-benzimidazole derivatives and trimethoxyphenyl-containing molecules. What sets 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine apart is its unique combination of the trimethoxyphenyl group and the triazino-benzimidazole core, which imparts distinct biological activities and chemical properties .
Biological Activity
The compound 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a triazino and benzimidazole core structure with a trimethoxyphenyl substituent. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives in exhibiting significant antimicrobial properties. The triazole nucleus is known for its effectiveness against various bacterial strains. For instance:
- Antibacterial Studies : Research has shown that derivatives of triazoles possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several triazole derivatives have been reported to range from 0.25 to 32 µg/mL , indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 0.5 |
| This compound | E. coli | 1.0 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively:
- Mechanism of Action : Triazole compounds are believed to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest. Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines with IC50 values in the sub-micromolar range .
Case Studies
Several studies have demonstrated the efficacy of triazole derivatives in vitro and in vivo:
- In Vitro Studies : A study evaluating various triazole derivatives found that those containing a benzimidazole moiety exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7), with some compounds showing selectivity indices greater than 10 .
- In Vivo Efficacy : In animal models, compounds similar to This compound have shown promising results in reducing tumor size and improving survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
